

## Ethylmalonic acid-d5 certificate of analysis

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Compound of Interest

Compound Name: Ethylmalonic acid-d5

Cat. No.: B1433883

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## **Technical Guide: Ethylmalonic Acid-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethylmalonic acid-d5**, a deuterated analog of ethylmalonic acid. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and drug development.

### **Quantitative Data**

The physical and chemical properties of **Ethylmalonic acid-d5** are summarized below. These specifications are compiled from various suppliers and should be considered as typical values. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

### **Table 1: General Specifications**



Parameter	Value	Reference
Chemical Formula	C5D5H3O4	[1]
Molecular Weight	137.15 g/mol	[2]
CAS Number	66311-22-6	[1][3]
Appearance	White to off-white solid/crystalline powder	[4][5]
Melting Point	109 - 114 °C (for unlabeled compound)	[5]
Solubility	Soluble in Ethanol and DMSO (≥10 mg/ml)	[6]
Storage	-20°C for long-term storage	[6]
Stability	≥ 4 years when stored properly	[6]

**Table 2: Analytical Specifications** 

Parameter	Value	Reference
Chemical Purity	≥98%	[6]
Isotopic Enrichment	98 atom % D	[2]
Deuterium Incorporation	≥99% deuterated forms (d1-d3); ≤1% d₀	[6]

## **Biological Significance and Applications**

Ethylmalonic acid is a dicarboxylic acid that accumulates in certain metabolic disorders, such as Short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy. [7][8] Chronically high levels of this organic acid can lead to neurological and muscular symptoms.[9] The deuterated form, **Ethylmalonic acid-d5**, serves as a valuable internal standard for the accurate quantification of ethylmalonic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][10]



Research indicates that ethylmalonic acid can disrupt mitochondrial energy metabolism.[10] It has been shown to synergistically induce the mitochondrial permeability transition with Ca<sup>2+</sup>, inhibit mitochondrial creatine kinase (Mi-CK), and promote oxidative stress.[8][10][11][12]

## **Experimental Protocols**

The following are summaries of experimental methodologies that can be employed to study the effects of ethylmalonic acid.

### Quantification of Ethylmalonic Acid in Biological Fluids

**Ethylmalonic acid-d5** is intended for use as an internal standard for the quantification of ethylmalonic acid by GC- or LC-MS.[6]

- Sample Preparation: Biological samples (e.g., urine, blood) are prepared according to standard protocols for organic acid analysis.
- Internal Standard Spiking: A known amount of Ethylmalonic acid-d5 is added to the sample prior to extraction.
- Extraction: Organic acids are extracted from the sample matrix.
- Derivatization: Samples are derivatized to enhance volatility for GC-MS analysis.
- GC-MS or LC-MS Analysis: The prepared samples are injected into the GC-MS or LC-MS system. The concentration of endogenous ethylmalonic acid is determined by comparing its peak area to that of the Ethylmalonic acid-d5 internal standard.

## In Vitro Assessment of Mitochondrial Permeability Transition

This protocol is based on studies investigating the effect of ethylmalonic acid on isolated brain mitochondria.[11]

 Mitochondrial Isolation: Mitochondria are isolated from rat brain tissue by differential centrifugation.



- Mitochondrial Swelling Assay: Mitochondrial swelling, an indicator of the opening of the
  mitochondrial permeability transition pore, is measured spectrophotometrically as a decrease
  in absorbance at 540 nm. Isolated mitochondria are incubated in a buffer containing a
  respiratory substrate (e.g., succinate) and varying concentrations of ethylmalonic acid and
  Ca<sup>2+</sup>.
- Membrane Potential Measurement: Changes in mitochondrial membrane potential can be monitored using a fluorescent probe, such as safranine O.
- Calcium Retention Capacity: The ability of mitochondria to take up and retain calcium is measured using a calcium-sensitive fluorescent dye, such as Calcium Green 5N.

### **In Vitro Creatine Kinase Activity Assay**

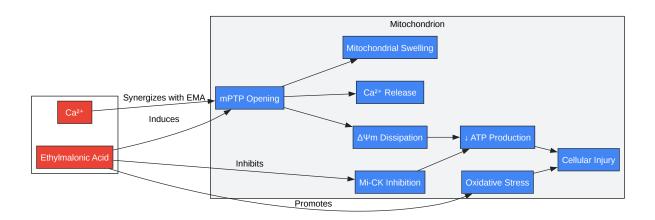
This protocol is adapted from research on the inhibitory effects of ethylmalonic acid on creatine kinase activity in rat cerebral cortex.[8]

- Tissue Preparation: Cerebral cortex from rats is homogenized, and mitochondrial and cytosolic fractions are separated by centrifugation.
- Enzyme Activity Measurement: Creatine kinase activity is determined spectrophotometrically by measuring the rate of NADPH formation at 340 nm in a coupled enzyme assay.
- Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of ethylmalonic acid (e.g., 0.5 to 2.5 mM) to determine its inhibitory effect on mitochondrial and cytosolic creatine kinase isoforms.[8]

## **Signaling Pathway and Workflow Diagrams**

The following diagrams illustrate the mechanism of ethylmalonic acid-induced mitochondrial dysfunction and a typical workflow for its use as an internal standard.

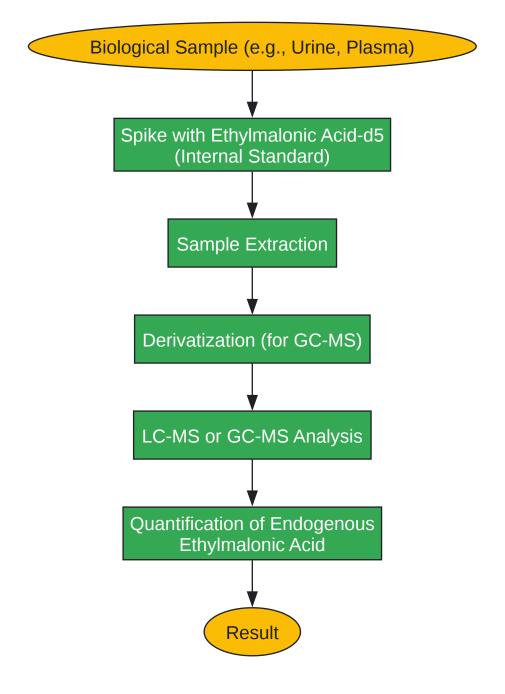




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Caption: Mechanism of Ethylmalonic Acid-Induced Mitochondrial Dysfunction.





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Caption: Workflow for Quantification using Ethylmalonic Acid-d5.

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